molecular formula C14H7Cl2N5S B10866841 3-(2,4-Dichlorophenyl)-6-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(2,4-Dichlorophenyl)-6-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B10866841
M. Wt: 348.2 g/mol
InChI Key: CHXZCKZQWOXUQV-UHFFFAOYSA-N
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Description

3-(2,4-DICHLOROPHENYL)-6-(4-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which combines a triazole ring with a thiadiazole ring, both of which are fused to a pyridine ring and a dichlorophenyl group. The presence of these functional groups imparts the compound with a range of chemical and biological properties, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-DICHLOROPHENYL)-6-(4-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dichlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized with 4-pyridinecarboxylic acid hydrazide in the presence of a suitable catalyst, such as phosphorus oxychloride, to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can enhance the yield and purity of the final product. Additionally, purification techniques like recrystallization and chromatography are employed to ensure the compound meets the required standards for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-(2,4-DICHLOROPHENYL)-6-(4-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.

    Substitution: Amines, thiols; reactions often require the presence of a base and are conducted in polar solvents.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(2,4-DICHLOROPHENYL)-6-(4-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It exhibits antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics and antifungal agents.

    Medicine: The compound has shown potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: It is used in the development of new materials with specific electronic and optical properties, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 3-(2,4-DICHLOROPHENYL)-6-(4-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes such as kinases and proteases, which play crucial roles in cell signaling and metabolism.

    Pathways Involved: It interferes with pathways involved in cell proliferation, apoptosis, and DNA repair, leading to the inhibition of cancer cell growth and the induction of cell death.

Comparison with Similar Compounds

Similar Compounds

    3-(2,4-DICHLOROPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE: Lacks the pyridyl group, resulting in different chemical and biological properties.

    6-(4-PYRIDYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE: Lacks the dichlorophenyl group, affecting its reactivity and applications.

    3-(2,4-DICHLOROPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE-6-CARBOXYLIC ACID:

Uniqueness

The uniqueness of 3-(2,4-DICHLOROPHENYL)-6-(4-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE lies in its combination of functional groups, which imparts a unique set of chemical and biological properties

Properties

Molecular Formula

C14H7Cl2N5S

Molecular Weight

348.2 g/mol

IUPAC Name

3-(2,4-dichlorophenyl)-6-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C14H7Cl2N5S/c15-9-1-2-10(11(16)7-9)12-18-19-14-21(12)20-13(22-14)8-3-5-17-6-4-8/h1-7H

InChI Key

CHXZCKZQWOXUQV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=NN=C3N2N=C(S3)C4=CC=NC=C4

Origin of Product

United States

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